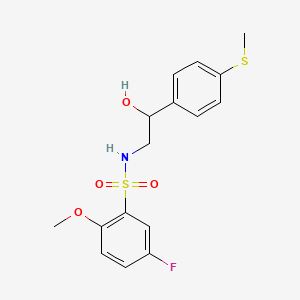

![molecular formula C12H19NO5 B2759701 (2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid CAS No. 1057326-61-0](/img/structure/B2759701.png)

(2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid is a chemical compound that belongs to the class of amino acids. It is also known as MPB-PEA or N-[(2S,3R)-3-(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-yn-1-yloxy)butyramide. This compound has attracted the attention of researchers due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Spectroscopic Applications and Complexation Studies

Vanadate complexes with α-hydroxycarboxylic acids, demonstrating the utility of NMR spectroscopy in studying complexation reactions. The research highlights how similar ligands, including α-hydroxyisobutyric acid, participate in forming complexes with specific stoichiometries and suggests implications for understanding vanadium's role in biological processes like nitrogen fixation (Tracey, 2003).

Synthetic Pathways and Intermediate Synthesis

The stereocontrolled synthesis of (2R,3S)-2-Methylisocitrate showcases the compound's role as an intermediate in the methylcitrate cycle, crucial for the oxidation of propanoate to pyruvate in bacteria and fungi. This synthesis path reveals the chemical's importance in understanding and manipulating metabolic pathways (Darley et al., 2003).

Catalytic and Enzymatic Reactions

In the context of catalysis and enzymatic reactions, the study of renin inhibitors and the design of angiotensinogen transition-state analogues incorporating complex acids demonstrates the compound's potential in medical research, particularly in designing inhibitors for specific enzymes involved in blood pressure regulation (Thaisrivongs et al., 1987).

Oxidation Mechanisms and Chemical Transformations

Investigations into the oxidative cleavage of CC triple bonds in acetylenic hydrocarbons reveal α-dicarbonyl compounds as intermediates. This study provides valuable insights into oxidation mechanisms and the formation of complex organic compounds, illustrating the broader relevance of similar chemical structures in understanding organic reactions (Rao & Pritzkow, 1987).

Microbial and Biochemical Transformations

The microbial oxidation of 2-methylpropane-1,3-diol, leading to the formation of β-hydroxyisobutyric acid, underscores the potential of microbial systems to selectively oxidize compounds, offering pathways for producing optically pure substances and understanding microbial metabolism (Ohta & Tetsukawa, 1979).

Propiedades

IUPAC Name |

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-6-7-17-8(2)9(10(14)15)13-11(16)18-12(3,4)5/h1,8-9H,7H2,2-5H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPBXKJWPNSXPN-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

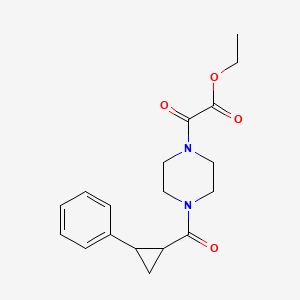

![[2-(Propane-2-sulfonyl)phenyl]boronic acid](/img/structure/B2759618.png)

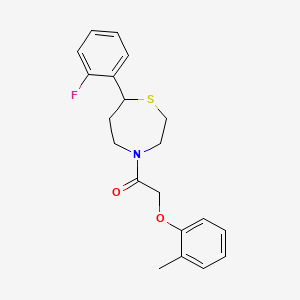

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2759619.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2759621.png)

![N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2759622.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pivalamide](/img/structure/B2759623.png)

![2-[4-(Methylamino)phenyl]acetic acid hydrochloride](/img/structure/B2759625.png)

![N-(2,3-dimethoxy-2-methylpropyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2759634.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(o-tolyl)urea](/img/structure/B2759635.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-benzylbenzamide](/img/structure/B2759638.png)

![N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2759640.png)

![8-(2-((3,4-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759641.png)